molecular formula C10H10N2O3 B2992564 5-Nitro-2-propyl-1,3-benzoxazole CAS No. 861211-72-5

5-Nitro-2-propyl-1,3-benzoxazole

Cat. No. B2992564
CAS RN: 861211-72-5
M. Wt: 206.201
InChI Key: KIBRCFXHMQVFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 and is a low melting solid .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Nitro-2-propyl-1,3-benzoxazole, often involves the use of 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have seen significant advances, with a variety of well-organized synthetic methodologies being developed .


Molecular Structure Analysis

The InChI code for 5-Nitro-2-propyl-1,3-benzoxazole is 1S/C10H10N2O3/c1-2-3-10-11-8-6-7 (12 (13)14)4-5-9 (8)15-10/h4-6H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

5-Nitro-2-propyl-1,3-benzoxazole is a low melting solid . It has a molecular weight of 206.2 .

Scientific Research Applications

Antifungal Applications

These compounds also display significant antifungal activity. Studies have compared their effectiveness to standard drugs like voriconazole against fungi such as Aspergillus niger. Some benzoxazole derivatives have been found to be potent against this fungus, indicating their potential use in treating fungal infections .

Antimicrobial Activity

In addition to antifungal properties, benzoxazole derivatives exhibit antimicrobial activity against a range of species. For example, certain compounds have been most effective against Candida albicans, a common cause of fungal infections in humans .

Chemotherapy Efficacy

Research has indicated that 5-Nitro-2-propyl-1,3-benzoxazole can inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. The compound’s cytotoxic effects have been quantified, providing a basis for further exploration into its use as a chemotherapy agent .

Synthesis Efficiency

Advancements in synthetic strategies for benzoxazoles have been made using nanocatalysts that improve yield and reduce reaction times. These improvements can facilitate the production of 5-Nitro-2-propyl-1,3-benzoxazole for research and potential therapeutic applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-nitro-2-propyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRCFXHMQVFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-propyl-1,3-benzoxazole

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